HyP-1

Catalog No.
S530249
CAS No.
M.F
C37H33BF2N4O2
M. Wt
614.5
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HyP-1

Product Name

HyP-1

IUPAC Name

4-(5,5-Difluoro-7-(4-methoxyphenyl)-1,9-diphenyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,5,2]triazaborinin-3-yl)-N,N-diethylaniline oxide

Molecular Formula

C37H33BF2N4O2

Molecular Weight

614.5

InChI

InChI=1S/C37H33BF2N4O2/c1-4-44(45,5-2)30-20-16-28(17-21-30)34-24-32(26-12-8-6-9-13-26)36-41-37-33(27-14-10-7-11-15-27)25-35(43(37)38(39,40)42(34)36)29-18-22-31(46-3)23-19-29/h6-25H,4-5H2,1-3H3

InChI Key

PRFNSYCZKOLTBL-UHFFFAOYSA-N

SMILES

CC[N+](CC)([O-])C1=CC=C(C2=CC(C3=CC=CC=C3)=C4N2B(F)(F)[N]5=C(C6=CC=C(OC)C=C6)C=C(C7=CC=CC=C7)C5=N4)C=C1

solubility

Soluble in DMSO

Synonyms

Hypoxia Probe 1; HyP1; HyP 1; HyP-1

The exact mass of the compound HyP-1 is 614.2665 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

HyP-1, or Hypericum perforatum PR-10 protein, is a plant protein primarily associated with the species Hypericum perforatum, commonly known as St. John's Wort. This protein belongs to the Pathogenesis-Related 10 (PR-10) family, which is characterized by its role in plant defense mechanisms against pathogens. The structure of HyP-1 exhibits a canonical PR-10 fold, consisting of a large seven-stranded antiparallel β-sheet that forms a "baseball glove" shape over a long C-terminal helix. This configuration is crucial for its biological functions and interactions with various ligands, including melatonin .

HyP-1 has been implicated in several physiological processes within the plant, although its direct involvement in stress responses remains unproven. The protein's expression is widespread across various plant tissues, with the highest levels found in roots .

HyP-1 exhibits several biological activities that contribute to its significance in both plant physiology and potential therapeutic applications. It has been shown to bind to melatonin, which could influence various biological processes such as growth regulation and stress response. Additionally, HyP-1 has demonstrated anti-inflammatory properties in animal studies, suggesting potential applications in pharmacology .

The protein's interaction with voltage-gated sodium channels indicates its role in modulating ion currents, further highlighting its importance in cellular signaling pathways .

The synthesis of HyP-1 typically involves recombinant DNA technology. The gene encoding HyP-1 is cloned into an expression vector and transformed into suitable host cells (often Escherichia coli or yeast) for protein production. Following expression, the protein is purified using techniques such as affinity chromatography or size-exclusion chromatography to obtain a high-purity product suitable for structural and functional studies .

Crystallization of HyP-1 for structural analysis involves pre-incubation with ligands like melatonin and screening various crystallization conditions using methods such as vapor diffusion .

HyP-1 has several promising applications:

  • Pharmaceutical Development: Its anti-inflammatory properties make it a candidate for drug development targeting inflammatory diseases.
  • Agricultural Biotechnology: Understanding its role in plant defense mechanisms could lead to enhanced crop resilience against pathogens.
  • Biochemical Research: As a model for studying protein-ligand interactions, HyP-1 serves as an important tool in biochemistry and molecular biology .

Interaction studies have revealed that HyP-1 can bind melatonin and other ligands, suggesting its involvement in various biochemical pathways. The crystal structure of HyP-1 in complex with melatonin provides insights into how this protein may regulate physiological responses within plants. Additionally, studies involving voltage-gated sodium channels indicate that HyP-1 can modulate ion currents, which is critical for maintaining cellular homeostasis .

Several compounds share structural or functional similarities with HyP-1. Here are some notable examples:

Compound NameSimilarityUnique Features
HypericinBiosynthetic pathway involvementKnown for antidepressant properties
PR-10 ProteinsStructural similarityDiverse roles in plant defense
MelatoninLigand bindingHormonal regulator with broad effects

Unique Aspects of HyP-1

HyP-1 stands out due to its specific binding affinity for melatonin and its proposed role in the biosynthesis of hypericin. Unlike other PR-10 proteins that may have more generalized functions in pathogen response, HyP-1's unique interactions suggest specialized roles in both plant physiology and potential therapeutic applications.

HyP-1 is systematically named Hypoxia Probe 1, with the molecular formula C₃₇H₃₃BF₂N₄O₂ and a molecular weight of 614.5 g/mol. Its structure features a boron-dipyrromethene (BODIPY) core modified with an N-oxide trigger, enabling hypoxia-sensitive reduction. Key synonyms include:

  • HyP1
  • Hypoxia Imaging Agent 1
  • EVT-1534909 (commercial designation)

The probe’s five-membered aromatic ring system incorporates a hydroxyl group and fluorine substituents, which enhance photostability and redshifted absorption/emission profiles.

PropertyValueSource
Molecular FormulaC₃₇H₃₃BF₂N₄O₂
Molecular Weight614.5 g/mol
Absorption Maximum650 nm (post-reduction)
Quantum Yield0.027 (HyP-1), 0.33 (reduced form)

Historical Development and Initial Synthesis

HyP-1 emerged from efforts to address limitations in hypoxia detection, such as poor spatial resolution and invasiveness in existing methods. Initial work by Jefferson Chan’s team at the University of Illinois (2017) focused on designing a probe responsive to enzymatic reduction under low oxygen conditions. Key milestones include:

  • Synthetic Strategy: HyP-1 was synthesized via a multi-step process:
    • Dimerization of aza-dipyrromethene precursors.
    • Boron chelation using boron trifluoride diethyl etherate.
    • Oxidation of the N-oxide group with meta-chloroperoxybenzoic acid.
  • Structural Validation: X-ray crystallography and NMR confirmed the N-oxide trigger’s placement and the BODIPY core’s planarity.
  • Early Optimization: Modifications to the BODIPY scaffold improved molar absorptivity (4.0 × 10⁴ M⁻¹cm⁻¹) and reduced quantum yield, enhancing photoacoustic signal generation.

The probe’s bioreducibility was validated in vitro using heme proteins like cytochrome P450 (CYP450), which catalyze N-oxide reduction in hypoxic environments.

Role in Advancing Molecular Imaging and Sensing Technologies

HyP-1’s innovation lies in its dual-modality functionality and hypoxia-specific activation:

Photoacoustic Imaging Mechanism

Under hypoxia, HyP-1’s N-oxide group is reduced to an aniline derivative (red-HyP-1), causing a 90 nm bathochromic shift in absorption (to 650 nm). This shift enables ratiometric imaging, where excitation at distinct wavelengths discriminates between oxygenated and hypoxic regions. Key advantages include:

  • Depth Penetration: Ultrasound detection bypasses light scattering, allowing imaging up to 5 cm in tissue.
  • Spatial Resolution: Sub-100 µm resolution in 3D tumor models.

Multimodal Fluorescence Imaging

HyP-1 exhibits near-infrared (NIR) fluorescence at 720 nm (red-HyP-1), facilitating correlative imaging with photoacoustic data. This dual-mode capability was demonstrated in murine models of:

  • Breast Cancer: Heterogeneous hypoxia mapping in 4T1 tumor allografts.
  • Hindlimb Ischemia: Rapid detection of acute hypoxia post-arterial ligation.

Comparative Advancements Over Existing Probes

  • Nitroimidazole Probes: HyP-1 avoids false positives from nitroreductase intermediates.
  • PET Radiotracers: Eliminates ionizing radiation exposure.

Molecular Architecture and Key Functional Groups

Hypoxia Probe 1 (HyP-1) represents a sophisticated molecular probe designed specifically for photoacoustic imaging of hypoxic conditions [1] [11]. The compound exhibits a molecular formula of C₃₇H₃₃BF₂N₄O₂ with a molecular weight of 614.5 grams per mole [1]. The core structural framework of HyP-1 is built upon an aza-boron dipyrromethene (aza-BODIPY) scaffold, which provides the fundamental photophysical properties essential for imaging applications [11] [13].

The aza-BODIPY core structure distinguishes itself from conventional boron dipyrromethene frameworks through the incorporation of nitrogen atoms within the conjugated system [8] [10]. This modification extends the conjugation and shifts the absorption and emission profiles toward the near-infrared region, enabling deeper tissue penetration capabilities [10] [30]. The boron center is coordinated with two fluorine atoms in a tetrahedral geometry, maintaining the characteristic stability of the dipyrromethene framework [11] [13].

At the meso-position of the aza-BODIPY core, HyP-1 features an N,N-diethylaniline N-oxide substituent, which serves as the critical hypoxia-responsive functional group [11] [13]. This N-oxide moiety represents the key innovation in the molecular design, as it undergoes selective bioreduction under hypoxic conditions [11] [27]. The electron-donating properties of the diethylamino groups enhance the electronic density of the aromatic system, contributing to the overall photophysical characteristics of the probe [11] [13].

PropertyHyP-1 ValuesRed-HyP-1 Values
Molecular FormulaC₃₇H₃₃BF₂N₄O₂C₃₇H₃₃BClF₂N₄O
Molecular Weight (g/mol)614.5633.95
Core StructureAza-BODIPY (Boron Dipyrromethene)Aza-BODIPY (Boron Dipyrromethene)
Meso-Position SubstituentN,N-diethylaniline N-oxideN,N-diethylaniline
Hypoxia-Responsive GroupN-oxide functional groupReduced aniline group
Absorption Maximum (nm)670760-770
Emission Maximum (nm)697798

The photophysical properties of HyP-1 demonstrate optimal characteristics for near-infrared imaging applications [11] [13]. The compound exhibits an absorption maximum at 670 nanometers and an emission maximum at 697 nanometers, providing a Stokes shift of 27 nanometers [1] [11]. These spectral properties position HyP-1 within the biological transparency window, where tissue absorption and scattering are minimized [11] [14].

The hypoxia-responsive mechanism centers on the N-oxide functional group, which undergoes a two-electron reduction process catalyzed by heme proteins such as cytochrome P450 enzymes [11] [13] [25]. This reduction converts the N-oxide to the corresponding aniline, designated as red-HyP-1, resulting in significant spectral changes [11] [18]. The reduction process is oxygen-dependent, with the reaction being inhibited under normoxic conditions due to competitive oxygen binding to the heme iron center [11] [28].

Upon reduction, red-HyP-1 exhibits dramatically altered photophysical properties compared to the parent compound [11] [18]. The absorption maximum shifts to approximately 760-770 nanometers, representing a bathochromic shift of approximately 90 nanometers [11] [13]. The emission maximum correspondingly shifts to 798 nanometers [18] [33]. This substantial spectral separation enables ratiometric detection and provides the foundation for selective hypoxia imaging [11] [13].

The molecular architecture incorporates several design elements that enhance functionality for biological applications [11] [13]. The aza-BODIPY framework provides excellent photostability and high molar absorptivity, essential characteristics for photoacoustic imaging [10] [30]. The meso-substitution pattern allows for electronic modulation without compromising the core fluorophore stability [22] [30]. The N-oxide trigger mechanism offers rapid response kinetics and irreversible activation, distinguishing it from reversible redox-cycling agents [11] [27].

Synthesis Pathways and Key Intermediate Compounds

The synthetic approach to HyP-1 employs a multi-step strategy designed to construct the complex aza-BODIPY framework while incorporating the essential N-oxide functionality [11]. The synthesis begins with the preparation of key building blocks, designated as compounds 3 and 4, which serve as fundamental precursors for the subsequent condensation reactions [11].

The initial synthetic step involves a Claisen-Schmidt condensation reaction between the prepared building blocks 3 and 4 [11]. This condensation forms a critical intermediate that establishes the extended conjugation system necessary for the near-infrared optical properties [11]. The Claisen-Schmidt mechanism proceeds through an aldol-type condensation followed by dehydration, creating the α,β-unsaturated system that bridges the electron-donating and electron-accepting components of the molecule [11].

CompoundDescriptionSynthesis MethodFunction
Building Block 3Key building block for synthesisPreparation via specific synthetic routeStarting material component
Building Block 4Key building block for synthesisPreparation via specific synthetic routeStarting material component
Intermediate (Claisen-Schmidt)Product of Claisen-Schmidt condensationClaisen-Schmidt condensation reactionIntermediate formation
Dipyrromethene CoreBODIPY framework after complexationBoron complexation with BF₃·OEt₂Core fluorophore structure
HyP-1 (Final Product)N-oxide containing hypoxia probeMulti-step synthesis from building blocksHypoxia-responsive photoacoustic probe

Following the condensation step, the synthetic pathway proceeds through cyclization and oxidation processes to establish the dipyrromethene framework [19] [21]. The formation of the dipyrromethene core typically involves the condensation of pyrrole derivatives with appropriate carbonyl compounds under acidic conditions [19] [22]. Oxidation with reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or p-chloranil converts the dipyrromethene to the fully conjugated system [19] [24].

The boron complexation represents a crucial step in the synthesis, where the dipyrromethene ligand coordinates with boron trifluoride etherate (BF₃·OEt₂) to form the characteristic BODIPY framework [19] [20] [24]. This complexation stabilizes the π-electron system and imparts the distinctive photophysical properties of the BODIPY chromophore [19] [24]. The reaction typically requires the presence of a base such as N,N-diisopropylethylamine (DIPEA) to neutralize the generated acid and facilitate the complexation process [19] [24].

The incorporation of the N-oxide functionality requires careful synthetic planning to ensure compatibility with the various reaction conditions employed throughout the synthesis [11] [25]. The N-oxide group can be introduced either through direct oxidation of a tertiary amine precursor or through the incorporation of pre-formed N-oxide building blocks [25] [26]. The oxidation approach typically employs mild oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide to avoid over-oxidation or degradation of the sensitive aza-BODIPY framework [25] [26].

Alternative synthetic strategies may involve the preparation of the N-oxide functionality prior to the final coupling reactions [11] [25]. This approach requires the synthesis of N-oxide-containing building blocks that can be incorporated into the growing molecular framework through established coupling methodologies [25] [27]. The choice of synthetic strategy depends on the compatibility of the N-oxide group with the various reaction conditions and the overall synthetic efficiency [25] [27].

The synthetic pathway must account for the electronic effects of the N-oxide substituent on the reactivity of the aza-BODIPY core [11] [26]. The electron-withdrawing nature of the N-oxide group can influence the nucleophilicity and electrophilicity of various positions within the molecule, affecting the selectivity and efficiency of subsequent transformations [26] [30]. Careful optimization of reaction conditions, including temperature, solvent selection, and catalyst choice, is essential to achieve high yields and purity [19] [24].

Purification of the final product typically involves column chromatography using appropriate solvent systems that can separate HyP-1 from synthetic impurities and unreacted starting materials [11] [19]. The polar nature of the N-oxide functionality may require the use of polar eluents or gradient elution techniques to achieve effective separation [19] [25]. Characterization of the synthesized compound involves comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy, mass spectrometry, and ultraviolet-visible spectrophotometry [11] [19].

Modifications and Derivatives for Enhanced Functionality

The structural framework of HyP-1 provides multiple opportunities for chemical modifications aimed at enhancing specific functional properties [8] [11]. These modifications can target various aspects of the molecule, including spectral properties, cellular uptake, tissue distribution, and hypoxia sensitivity [8] [22]. The modular design of the aza-BODIPY core allows for systematic structure-activity relationship studies to optimize performance for specific imaging applications [8] [10].

Modifications to the aza-BODIPY core structure can significantly alter the photophysical properties of the probe [8] [22]. Substitution patterns at the 2, 6, 3, and 5 positions of the BODIPY framework can modulate the absorption and emission wavelengths, molar absorptivity, and quantum yield [8] [22] [30]. Heavy atom substitution, particularly with bromine or iodine, can enhance intersystem crossing and promote singlet oxygen generation for potential photodynamic applications [22] [29]. These modifications can shift the balance between fluorescence and non-radiative decay pathways, optimizing the probe for photoacoustic signal generation [8] [33].

Modification TypeEnhancement PurposeMechanismResult
N-oxide TriggerHypoxia-selective activationTwo-electron bioreduction by heme proteinsOxygen-dependent selectivity
Aza-BODIPY CoreNear-infrared absorption/emissionExtended conjugation systemDeep tissue penetration capability
Meso-Position SubstitutionElectronic property modulationElectronic density modificationTunable optical properties
Spectral TuningPhotoacoustic signal optimization90 nm spectral shift upon reduction3.6-fold molar absorptivity increase
Biocompatibility EnhancementCellular uptake and compatibilityMolecular design for biological systemsSuitable for in vivo applications

The meso-position of the aza-BODIPY core offers particularly versatile opportunities for functional modifications [11] [22]. Substitution at this position can introduce various functional groups without significantly disrupting the core electronic structure [22] [30]. Electron-donating substituents such as methoxy, amino, or alkyl groups can bathochromically shift the absorption and emission spectra, while electron-withdrawing groups such as nitro, cyano, or carbonyl functionalities produce hypsochromic shifts [9] [22]. These electronic effects can be leveraged to fine-tune the spectral properties for optimal tissue penetration and imaging contrast [22] [30].

Derivatives incorporating different N-oxide structures have been explored to modulate the hypoxia sensitivity and reduction kinetics [25] [27]. Structural variations in the N-oxide substituent can alter the rate of bioreduction and the oxygen-dependent selectivity [27] [31]. Aliphatic N-oxides typically exhibit different reduction potentials compared to aromatic N-oxides, affecting the threshold oxygen concentration required for activation [25] [28]. Steric hindrance around the N-oxide center can also influence the accessibility to reducing enzymes, providing a mechanism for tuning the reduction kinetics [27] [31].

Conformational restriction through cyclization or bridging modifications can enhance the photophysical properties of aza-BODIPY derivatives [8] [10]. Rigidification of the molecular structure typically increases the fluorescence quantum yield and reduces non-radiative decay pathways [8] [10]. This approach has been successfully applied in related aza-BODIPY systems, where conformational constraints led to improved brightness and photostability [8] [10]. Such modifications could potentially be applied to HyP-1 derivatives to optimize the photoacoustic signal generation efficiency [8] [33].

Water solubility and biocompatibility can be enhanced through the incorporation of hydrophilic substituents such as polyethylene glycol chains, carboxylate groups, or quaternary ammonium salts [29] [30]. These modifications improve the aqueous solubility of the typically hydrophobic aza-BODIPY core while maintaining the essential photophysical properties [29] [30]. Pegylation strategies have proven particularly effective in biological applications, providing enhanced circulation times and reduced non-specific binding [29] [30].

Targeted delivery capabilities can be incorporated through conjugation with specific recognition elements such as peptides, antibodies, or small molecule ligands [30]. These modifications enable selective accumulation in tissues or cells of interest, potentially improving the imaging contrast and specificity [30]. The modular design of the aza-BODIPY framework allows for straightforward conjugation chemistry at various positions without compromising the core functionality [30].

The development of multimodal derivatives represents an advanced approach to enhancing the utility of HyP-1-based probes [11] [13]. Incorporation of additional imaging modalities such as magnetic resonance contrast agents or positron emission tomography reporters can provide complementary information and improve the overall diagnostic capability [11] [13]. These hybrid systems leverage the strengths of multiple imaging techniques while maintaining the unique hypoxia-responsive properties of the N-oxide trigger [11] [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

614.2665

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Michalska K, Fernandes H, Sikorski M, Jaskolski M. Crystal structure of Hyp-1, a St. John's wort protein implicated in the biosynthesis of hypericin. J Struct Biol. 2010 Feb;169(2):161-71. doi: 10.1016/j.jsb.2009.10.008. Epub 2009 Oct 21. PubMed PMID: 19853038.
2: Karppinen K, Taulavuori E, Hohtola A. Optimization of protein extraction from Hypericum perforatum tissues and immunoblotting detection of Hyp-1 at different stages of leaf development. Mol Biotechnol. 2010 Nov;46(3):219-26. doi: 10.1007/s12033-010-9299-9. PubMed PMID: 20563670.
3: Karppinen K, Derzsó E, Jaakola L, Hohtola A. Molecular Cloning and Expression Analysis of hyp-1 Type PR-10 Family Genes in Hypericum perforatum. Front Plant Sci. 2016 Apr 21;7:526. doi: 10.3389/fpls.2016.00526. eCollection 2016. PubMed PMID: 27148343; PubMed Central PMCID: PMC4838893.
4: Sliwiak J, Dauter Z, Jaskolski M. Crystal Structure of Hyp-1, a Hypericum perforatum PR-10 Protein, in Complex with Melatonin. Front Plant Sci. 2016 May 18;7:668. doi: 10.3389/fpls.2016.00668. eCollection 2016. PubMed PMID: 27242869; PubMed Central PMCID: PMC4870859.
5: Knox HJ, Hedhli J, Kim TW, Khalili K, Dobrucki LW, Chan J. A bioreducible N-oxide-based probe for photoacoustic imaging of hypoxia. Nat Commun. 2017 Nov 27;8(1):1794. doi: 10.1038/s41467-017-01951-0. PubMed PMID: 29176550; PubMed Central PMCID: PMC5702603.

Explore Compound Types